molecular formula C6H11BrO2 B571508 tert-Butyl Bromoacetate-13C CAS No. 1173022-29-1

tert-Butyl Bromoacetate-13C

Cat. No.: B571508
CAS No.: 1173022-29-1
M. Wt: 196.048
InChI Key: BNWCETAHAJSBFG-AZXPZELESA-N
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Description

tert-Butyl Bromoacetate-13C is a stable isotope-labeled compound with the molecular formula C6H11BrO2. It is a derivative of tert-Butyl Bromoacetate, where the carbon atom in the bromoacetate group is replaced with the carbon-13 isotope. This compound is commonly used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl Bromoacetate-13C typically involves a two-step process. The first step is the preparation of bromoacetyl chloride from bromoacetic acid and thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The second step involves the reaction of bromoacetyl chloride with tert-butanol in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl Bromoacetate-13C undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Esterification: Common reagents include alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reactions are typically carried out under reflux conditions.

    Hydrolysis: Common reagents include water and acid or base catalysts such as hydrochloric acid or sodium hydroxide. .

Major Products Formed

Scientific Research Applications

tert-Butyl Bromoacetate-13C is widely used in scientific research due to its isotopic labeling. Some of the key applications include:

    Tracer Studies: Used in metabolic studies to trace the pathway of carbon atoms in biochemical reactions.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a reference compound in NMR spectroscopy to study the structure and dynamics of molecules.

    Drug Development: Used in the synthesis of labeled drug molecules for pharmacokinetic and pharmacodynamic studies.

    Environmental Studies: Used to study the fate and transport of organic compounds in the environment .

Mechanism of Action

The mechanism of action of tert-Butyl Bromoacetate-13C depends on the specific application and the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In esterification reactions, the ester group reacts with an alcohol to form a new ester and alcohol. In hydrolysis reactions, the ester group is cleaved to form a carboxylic acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in tracer studies and NMR spectroscopy. The tert-butyl group also provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .

Biological Activity

Tert-Butyl Bromoacetate-13C is an isotopically labeled variant of tert-butyl bromoacetate, a compound recognized for its biological activity primarily as an alkylating agent. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions as an alkylating agent , which means it can introduce alkyl groups into biomolecules, leading to potential modifications in their structure and function. The alkylation process typically involves the formation of covalent bonds with nucleophilic sites on DNA, proteins, and lipids, which can result in cellular damage or altered biological activity. This property makes it significant in both toxicological studies and therapeutic applications.

Toxicity

Research indicates that tert-butyl bromoacetate exhibits toxicity towards various biological systems. It has been shown to cause cellular damage through the alkylation of nucleophilic sites on biomolecules, leading to disruptions in normal cellular functions. Studies have documented its effects on different organisms, revealing symptoms such as impaired coordination and central nervous system effects upon acute exposure .

Therapeutic Potential

Despite its toxicity, derivatives of tert-butyl bromoacetate have been explored for their potential therapeutic applications. For instance, they have been investigated for their ability to inhibit enzymes like collagenase, which plays a crucial role in tissue remodeling and various disease processes. The ability to selectively modify enzyme activity positions this compound as a candidate for further research in drug development.

Case Studies

  • Cellular Response Studies : A study demonstrated that exposure to tert-butyl bromoacetate led to significant changes in cell viability and proliferation rates in cultured human cells. The compound was found to induce apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition : Research focused on the inhibition of collagenase revealed that tert-butyl bromoacetate derivatives could effectively reduce enzyme activity. This finding suggests that these compounds may be useful in treating conditions characterized by excessive tissue remodeling, such as arthritis.
  • NMR Spectroscopy Applications : The isotopic labeling with carbon-13 enhances the tracking of this compound in complex biological systems using nuclear magnetic resonance (NMR) spectroscopy. This technique allows researchers to study the dynamics of the compound within biological matrices, providing insights into its interactions with biomolecules.

Comparative Analysis

The following table summarizes the key features and biological activities of related compounds compared to tert-butyl bromoacetate:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-Butyl BromoacetateC6H11BrO2Alkylating agent with steric hindranceExhibits toxicity; potential enzyme inhibitor
Ethyl BromoacetateC4H7BrO2Less sterically hinderedSimilar reactivity but lower toxicity
Methyl BromoacetateC3H5BrO2Smaller size leads to different reactivityOften used in simpler alkylation reactions
Benzyl BromoacetateC9H9BrO2Contains a benzene ringAlters reactivity; used in specific synthetic pathways

Properties

IUPAC Name

tert-butyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWCETAHAJSBFG-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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